molecular formula C10H16BrN B11822980 4-Phenylbutylammonium bromide

4-Phenylbutylammonium bromide

Cat. No.: B11822980
M. Wt: 230.14 g/mol
InChI Key: QXIMNYDFEQNJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylbutylammonium bromide (CAS 120375-52-2) is an organic ammonium salt with the formula C10H16BrN and a molecular weight of 230.14-230.145 g/mol. It is a high-purity compound (>99%) valued in materials science for its role as a bulky organic cation in the engineering of low-dimensional and quasi-two-dimensional (quasi-2D) metal halide perovskites. Its primary research application and significant commercial value lie in the development of advanced perovskite light-emitting diodes (PeLEDs), particularly for blue emission. In this context, this compound functions as a structure-directing agent and a passivator. It integrates into the crystal lattice to form Ruddlesden-Popper phases, which help confine the electronic properties of the perovskite and tailor the distribution of quantum-well domains (n-values). This controlled dimensionality is critical for managing the energy funneling process within the perovskite film, enhancing photoluminescence quantum yield (PLQY), and ultimately boosting the external quantum efficiency (EQE) of the resulting light-emitting devices. Research demonstrates its use in systems that have achieved peak device efficiencies of up to 18.5% . Furthermore, its application extends to modulating crystallization kinetics when using specific antisolvent systems and serves as a versatile ligand, alongside others like PEABr and DPPABr, to achieve narrow quantum-well width distributions for superior optoelectronic properties . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16BrN

Molecular Weight

230.14 g/mol

IUPAC Name

4-phenylbutylazanium;bromide

InChI

InChI=1S/C10H15N.BrH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H

InChI Key

QXIMNYDFEQNJNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC[NH3+].[Br-]

Origin of Product

United States

Synthesis Methodologies and Precursor Engineering of 4 Phenylbutylammonium Bromide

Established Synthetic Pathways for 4-Phenylbutylammonium Bromide Salt

The primary and most established method for synthesizing this compound (PBABr) involves a straightforward acid-base reaction. ntu.edu.sgevitachem.comntu.edu.sg The synthesis starts with the precursor 4-phenylbutylamine, which is a primary amine. evitachem.com This amine is reacted with hydrobromic acid, typically in a stoichiometric amount. ntu.edu.sg

The reaction is generally conducted at a reduced temperature of 0°C under an inert atmosphere, such as argon, to prevent unwanted side reactions. ntu.edu.sg The reactants are combined in a suitable solvent, like ethanol, and stirred for a period, often around 30 minutes, to ensure complete reaction. ntu.edu.sgntu.edu.sg Following the reaction, the volatile components, including the solvent, are removed using a rotary evaporator. ntu.edu.sg The resulting solid product is then purified by washing with a solvent in which the salt is insoluble, such as diethyl ether, to remove any unreacted starting materials or byproducts. ntu.edu.sg The final step involves drying the purified white powder under vacuum, often overnight at an elevated temperature (e.g., 50°C), to yield the final this compound salt. ntu.edu.sg

Table 1: Synthesis Parameters for this compound

Parameter Description Source(s)
Primary Reactant 4-Phenylbutylamine evitachem.comntu.edu.sg
Secondary Reactant Hydrobromic acid ntu.edu.sgntu.edu.sg
Reaction Temperature 0°C ntu.edu.sgntu.edu.sg
Atmosphere Inert (e.g., Argon) ntu.edu.sg
Purification Method Washing with diethyl ether ntu.edu.sg

| Drying Procedure | Under vacuum at 50°C | ntu.edu.sg |

Role as a Precursor in Solution-Processed Perovskite Fabrication

This compound serves as a crucial precursor, specifically as a large organic spacer cation, in the fabrication of two-dimensional (2D) and quasi-2D Ruddlesden-Popper (RP) perovskites. ntu.edu.sgntu.edu.sg These materials are a class of metal halide perovskites that have shown immense promise for applications in light-emitting diodes (LEDs) and solar cells. ntu.edu.sgresearchgate.net

Furthermore, using this compound in surface treatments has been shown to be an effective strategy for passivating defects on the surface of 3D perovskite films. researchgate.net This passivation reduces non-radiative recombination losses, a key factor that limits device efficiency. researchgate.net Research has demonstrated that treating a perovskite surface with phenylbutylammonium bromide can significantly prolong the carrier lifetime, leading to perovskite solar cells with a high power conversion efficiency (PCE) of 22.67% and a large open-circuit voltage (Voc) of 1.216 V. researchgate.net

Optimization of Precursor Solutions for Perovskite Film Formation

The quality and performance of perovskite films are highly dependent on the composition and processing of the precursor solution. ntu.edu.sgntu.edu.sg Optimization involves carefully controlling the molar ratios of the constituent components and the solvent system used. ntu.edu.sgnih.gov

For creating RP perovskites, this compound is dissolved along with inorganic salts, such as Lead(II) bromide (PbBr₂) and Cesium bromide (CsBr), in specific molar ratios. ntu.edu.sg A common solvent system is a mixture of N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), for instance, in a 64:36 volume ratio. ntu.edu.sg The precise concentrations are critical; one study utilized a solution with 0.146M of this compound, 0.146M of CsBr, and 0.11M of PbBr₂ to form specific RP perovskite phases. ntu.edu.sg

The optimization process also extends to the deposition technique. The introduction of an antisolvent, such as toluene, during the spin-coating process can induce rapid nucleation, which helps in forming films with a narrower distribution of perovskite domains. ntu.edu.sg Additives can also be incorporated into the precursor solution to further refine the film properties. For example, triphenylphosphine (B44618) oxide (TPPO) has been used to facilitate the formation of a more uniform domain distribution within the perovskite film. ntu.edu.sg This level of control over the precursor solution and film formation process is essential for tailoring the material's properties for high-performance optoelectronic applications. ntu.edu.sg

Table 2: Example of an Optimized Precursor Solution for RP Perovskite Films

Component Chemical Formula Molar Concentration Source(s)
This compound C₆H₅(CH₂)₄NH₃Br 0.146 M ntu.edu.sg
Cesium bromide CsBr 0.146 M ntu.edu.sg
Lead(II) bromide PbBr₂ 0.11 M ntu.edu.sg

| Solvent System | DMF:DMSO | 64:36 (v/v) | ntu.edu.sg |

In-depth Analysis Reveals Limited Specific Research on this compound in Advanced Perovskite Structures

The intended article was to be structured around the "Structural and Morphological Influence of this compound in Perovskite Materials," with a deep dive into its effects on crystallization kinetics and the engineering of Ruddlesden-Popper and quasi-2D perovskite structures. This included nuanced topics such as nucleation rate control, grain growth evolution, control of quantum well width, and the formation of specific layered heterojunctions.

While general principles regarding the function of large organic spacers like phenylethylammonium (PEA) and butylammonium (B8472290) (BA) are well-documented, a direct and scientifically rigorous extrapolation of these findings to 4-PBA without specific experimental evidence would be speculative. The length of the alkyl chain and the presence of the phenyl group in 4-PBA suggest it would play a role as a spacer cation in forming 2D and quasi-2D perovskite structures, but the precise quantitative effects on lattice parameters, crystallization dynamics, and electronic properties remain largely unexplored in dedicated studies.

The lack of specific research on 4-PBA hinders the ability to provide a thorough and scientifically accurate article that adheres strictly to the requested detailed outline. Key data points and research findings that would be necessary to populate the subsections of the proposed article, such as specific impacts on nucleation rates with and without antisolvents, precise control over the layer number (n) in Ruddlesden-Popper phases, and its definitive influence on crystal orientation, are not present in the current body of scientific literature.

Given the constraints of focusing solely on this compound, it is not possible to generate the comprehensive and data-rich article as requested.

For a detailed analysis of the structural and morphological influence of large organic cations in perovskite materials, it would be more feasible to focus on more extensively studied compounds such as phenylethylammonium bromide (PEABr) or n-butylammonium bromide (BABr). A comparative study of a series of phenylalkylammonium cations could also provide valuable insights, should such focused research become available in the future.

Structural and Morphological Influence of 4 Phenylbutylammonium Bromide in Perovskite Materials

Surface and Bulk Morphology Control in Perovskite Films

The introduction of 4-Phenylbutylammonium bromide (4-PABr) as a surface-active agent in the fabrication of perovskite films has demonstrated significant efficacy in controlling the morphological characteristics of the resulting material. The large organic cation of 4-PABr plays a crucial role in modulating crystal growth, leading to notable improvements in both surface and bulk properties of the perovskite layer. This control over morphology is paramount for enhancing the performance and stability of perovskite-based optoelectronic devices.

Film Uniformity and Surface Roughness Reduction

The use of 4-PABr has been shown to be an effective strategy for improving the quality of perovskite films by promoting greater uniformity and reducing surface roughness. Research indicates that the presence of the bulky 4-phenylbutylammonium cation at the grain boundaries and surface of the perovskite film can effectively passivate defects. researchgate.net This passivation is crucial for controlling the crystallization process, which in turn leads to a more homogenous film.

Studies utilizing organic spacer cations, including 4-phenylbutylammonium (PBA), have revealed that these molecules can significantly influence the morphology of cesium lead bromide (CsPbBr3) perovskite films. researchgate.net Scanning electron microscopy (SEM) images have shown that the incorporation of PBA leads to perovskite films with well-defined grain structures. researchgate.net The interaction between the organic cations and the defective PbBr64- octahedrons, particularly at the grain boundaries, is believed to be a key factor in this morphological control. researchgate.net

The impact of 4-PABr and similar bulky ammonium (B1175870) halides on perovskite film morphology is a critical area of research for advancing the commercial viability of perovskite solar cells. By creating smoother and more uniform films, the likelihood of charge recombination at defect sites is reduced, which can lead to enhanced device efficiency and longevity.

Table 1: Influence of Different Organic Spacer Cations on the Morphology of CsPbBr3 Perovskite Films

Role in Suppressing Undesired Phase Formation

Beyond improving film uniformity, 4-PABr also plays a significant role in stabilizing the desired perovskite crystal phase and suppressing the formation of unwanted secondary phases. The incorporation of bromide ions can help to passivate halide vacancies, which are common defect sites in perovskite materials. nih.gov Furthermore, the large organic cation of 4-PABr can act as a stabilizing agent at the surface and grain boundaries, preventing the degradation of the primary perovskite phase.

Research has shown that the introduction of bromide can influence the crystallographic structure of the perovskite film. For instance, in mixed-halide perovskites, the substitution of iodide with bromide can alter the lattice parameters and improve the stability of the photoactive perovskite phase. bath.ac.uk Grazing-incidence X-ray diffraction (GIXRD) studies on CsPbBr3 films treated with different organic spacer cations, including 4-phenylbutylammonium, have provided insights into the crystallographic changes induced by these additives. researchgate.net The GIXRD patterns can reveal the presence of different perovskite phases and any secondary, undesired phases. researchgate.net

Table 2: Crystallographic Data of CsPbBr3 Perovskite Films with Different Organic Spacer Cations

Defect Management and Passivation Mechanisms Mediated by 4 Phenylbutylammonium Bromide in Perovskites

Mechanisms of Defect Passivation at Interfaces and Grain Boundaries

4-Phenylbutylammonium bromide is instrumental in passivating defects that are prevalent at the surfaces and grain boundaries of 3D perovskite films. Research indicates that organic spacer cations like PBABr can form a 2D perovskite layer on top of the 3D perovskite, creating a 2D/3D heterostructure. diva-portal.orgbohrium.com This layered structure is crucial for passivating interfacial defects. diva-portal.orgbohrium.com The effectiveness of passivation is linked to the molecular structure of the organic cation; for instance, studies comparing organic cations with varying alkyl chain lengths, such as phenylmethylammonium, phenylethylammonium, phenylpropylammonium, and phenylbutylammonium, have shown that the longer chain of phenylbutylammonium is more effective in forming these protective 2D/3D heterojunctions. bohrium.comresearchgate.net This leads to improved film quality with fewer pinholes and better coverage. researchgate.net The presence of the bulky phenylbutylammonium cation can also inhibit the formation of undesirable low-n value phases in quasi-2D perovskites, which act as defects. researchgate.netresearchgate.net

A primary mechanism by which this compound passivates defects is through electrostatic interactions with the defective inorganic perovskite framework. researchgate.netresearchgate.net Experimental findings, supported by density functional theory (DFT) calculations, reveal that the ammonium (B1175870) head group (-NH3+) of the 4-phenylbutylammonium cation interacts with defective lead-halide octahedra (e.g., [PbBr6]4-). researchgate.netresearchgate.net These interactions are particularly effective at grain boundaries, where a high density of such defects typically resides. researchgate.net The positively charged ammonium group can also form hydrogen bonds, which helps to stabilize the perovskite lattice and reduce defect formation. researchgate.net Furthermore, the amphoteric nature of quaternary ammonium cations allows them to passivate both positive and negative defects on the crystal surface. researchgate.net

Halide vacancies are a common and detrimental type of point defect in perovskite crystals. The introduction of this compound helps to mitigate these vacancies. The bromide ions (Br-) from PBABr can directly fill halide vacancy sites within the perovskite lattice. researchgate.net Concurrently, the bulky 4-phenylbutylammonium (PBA+) cation can interact with the perovskite surface. This dual-action passivates defects associated with both undercoordinated lead ions (Pb2+) and halide vacancies, leading to a more stable and electronically benign perovskite film. acs.org By forming a protective layer, the PBA+ cations can also block ion migration channels, further enhancing the stability of the perovskite material. researchgate.net

Impact on Non-Radiative Recombination Pathways

Defects at the surface and within the bulk of the perovskite film create energy levels within the bandgap that act as traps for charge carriers. These trapped carriers are highly likely to recombine non-radiatively, releasing energy as heat instead of light or extractable charge. This process is a major source of efficiency loss in perovskite devices.

The passivation of these defects by this compound is critical for suppressing non-radiative recombination pathways. researchgate.netnih.gov By healing defects such as undercoordinated Pb2+ ions and halide vacancies, PBABr treatment reduces the density of trap states. researchgate.net This leads to a significant prolongation of the charge carrier lifetime, as carriers are less likely to be captured by defects. researchgate.net The reduction in non-radiative recombination is evidenced by an increase in the photoluminescence quantum yield (PLQY), where a higher proportion of electron-hole pairs recombine radiatively. researchgate.netscispace.com Consequently, the open-circuit voltage (Voc) deficit, which is strongly linked to non-radiative recombination, is reduced. researchgate.net

Correlation between Defect Density and Optoelectronic Performance

A direct correlation exists between the reduction in defect density achieved through this compound treatment and the enhancement of key optoelectronic performance metrics. By effectively passivating defects and suppressing non-radiative recombination, PBABr significantly improves the efficiency and stability of perovskite solar cells (PSCs) and LEDs (PeLEDs).

In perovskite solar cells, a lower defect density leads to a higher open-circuit voltage (Voc) and fill factor (FF). For instance, surface treatment with PBABr on a perovskite film resulted in a PSC with a power conversion efficiency (PCE) of 22.67% and a high Voc of 1.216 V, corresponding to a small Voc deficit of approximately 344 mV. researchgate.net The improved film quality and reduced charge trapping also facilitate more efficient charge transport and extraction. researchgate.net

In perovskite LEDs, defect passivation is crucial for achieving high electroluminescence efficiency. The use of PBABr in quasi-2D perovskites has been shown to improve the external quantum efficiency (EQE) and luminance. For example, by using PBABr to create multiple quantum wells, red-emitting PeLEDs have achieved a high EQE of 13.3%. researchgate.net Similarly, blue-emitting PeLEDs using PBABr as a spacer cation have reached an EQE of up to 9.5%. scispace.com These improvements are directly tied to the reduced defect density, which allows for more efficient radiative recombination of injected charges. researchgate.netnih.gov

Table 1: Impact of this compound (or Iodide) on Perovskite Device Performance This table presents a selection of research findings demonstrating the effect of PBABr or its iodide counterpart (PBAI) on the performance of perovskite optoelectronic devices.

Device TypePerovskite SystemPassivation AgentKey Performance MetricControl Device PerformancePassivated Device PerformanceSource
Solar Cell(details not specified)Phenylbutylammonium bromidePower Conversion Efficiency (PCE)Not Specified22.67% researchgate.net
Solar Cell(details not specified)Phenylbutylammonium bromideOpen-Circuit Voltage (Voc)Not Specified1.216 V researchgate.net
Solar Cell3D PerovskitePhenylbutylammonium iodide (PBAI)Power Conversion Efficiency (PCE)20.52%22.52% bohrium.com
Red PeLEDCsPbI3Phenylbutylammonium iodide (PBAI)External Quantum Efficiency (EQE)Not Specified13.3% researchgate.net
Blue PeLEDQuantum-confined bromide perovskitePhenylbutylammonium bromideExternal Quantum Efficiency (EQE)Not Specified9.5% scispace.com

Optoelectronic Properties and Charge Carrier Dynamics in 4 Phenylbutylammonium Bromide Modified Perovskites

Excitonic Behavior and Quantum Confinement Effects

The introduction of bulky organic cations like PBABr leads to the formation of layered perovskite structures, creating quantum well-like domains. This results in strong quantum and dielectric confinement effects, which fundamentally alter the excitonic behavior of the material. nih.govscispace.com

The structure of quasi-2D perovskites, facilitated by cations such as PBABr, inherently leads to a higher exciton (B1674681) binding energy compared to 3D perovskites. researchgate.netresearchgate.net This is due to the quantum confinement imposed by the organic layers separating the inorganic lead halide slabs. nih.govscispace.com The dielectric contrast between the organic and inorganic layers further enhances this effect. nih.govnih.gov

However, the specific choice of the organic cation can modulate this binding energy. The use of cations with higher dielectric constants, such as PBABr, can help to reduce the exciton binding energy compared to other bulky cations. nih.govacs.org For instance, employing a co-interlayer engineering strategy with both PBABr and propylammonium bromide (PABr) has been shown to optimize the exciton binding energy, contributing to a significantly improved photoluminescence quantum yield (PLQY) of up to 89%. researchgate.net This optimization is crucial for efficient radiative recombination in light-emitting devices.

SampleStrategyResulting Exciton Binding EnergyPLQYReference
PEA₂PbBr₄Single Cation347 meV- nih.gov
p-FPEA₂PbBr₄Fluorinated Cation195 meV- nih.gov
PBABr/PABr Co-interlayerCo-interlayer EngineeringOptimized (value not specified)89% researchgate.net

This table illustrates the effect of different organic cations on exciton binding energy and photoluminescence quantum yield.

A key characteristic of quasi-2D perovskites modified with PBABr is the formation of a natural energy funneling pathway. mdpi.comntu.edu.sg These materials consist of a mixture of domains with varying numbers of inorganic layers (different 'n' values), each possessing a different bandgap. nih.govhku.hk This creates a graded energy landscape where photogenerated excitons or free carriers rapidly transfer from wide-bandgap domains (low-n phases) to narrow-bandgap domains (high-n phases). researchgate.netmdpi.comnih.gov

This cascade energy transfer is an ultrafast process, occurring on timescales of up to several hundred picoseconds, and effectively concentrates charge carriers at the lowest energy emissive centers. researchgate.netnih.gov This process is highly beneficial for radiative recombination and significantly enhances the efficiency of light-emitting diodes. nih.govmdpi.com The efficiency of this energy funneling is dependent on the distribution of the different n-value phases. ntu.edu.sgmdpi.com For instance, introducing sodium bromide (NaBr) into PBABr-containing perovskites has been shown to induce a more graded distribution of domains, facilitating a more efficient energy cascade and suppressing non-radiative recombination. nih.govhku.hk Similarly, a co-interlayer strategy using PBABr and PABr has been demonstrated to concentrate the phase distribution and accelerate energy transfer, leading to higher device efficiency. researchgate.net

Studies using transient absorption spectroscopy have confirmed this energy transfer pathway, showing the emergence of distinct bleaching peaks over time that correspond to the different n-phases. hku.hknih.gov The ultimate emission spectrum is largely determined by the domains with the largest 'n' value (and thus the smallest bandgap). researchgate.net

Charge Carrier Transport and Recombination Dynamics

The incorporation of large organic cations like PBABr to form quasi-2D structures can hinder charge transport compared to their 3D counterparts due to the insulating nature of the organic spacers. researchgate.net However, the specific properties of the organic cation and the resulting film morphology play a significant role. While bulk 3D perovskites can have carrier diffusion lengths exceeding 1 µm, the confinement in quasi-2D structures is generally expected to reduce this. northwestern.edu

Nevertheless, modifications using specific organic cations can enhance carrier transport properties. For example, surface functionalization of a 3D perovskite with phenethylammonium iodide (a similar bulky cation) was shown to increase the carrier diffusion coefficient in the near-surface region from approximately 0.6 cm²/s to 1.0 cm²/s, bringing it closer to the bulk value by reducing surface defects. nih.gov While specific data for PBABr's direct impact on mobility and diffusion length is not extensively detailed in the provided context, it is understood that achieving a balance between quantum confinement and efficient charge transport is key. The formation of graded heterojunctions can create pathways for efficient carrier migration. mdpi.com

Perovskite TypePropertyValueSignificanceReference
Bulk 3D MAPbI₃Carrier Diffusion Length> 1 µmHigh charge collection potential northwestern.edu
Surface-Functionalized MAPbI₃Near-Surface Diffusion Coefficient~1.0 cm²/sImproved surface transport nih.gov
Unfunctionalized MAPbI₃Near-Surface Diffusion Coefficient~0.6 cm²/sSurface limitations on transport nih.gov

This table provides comparative data on carrier transport properties in different perovskite structures.

Efficient charge extraction and injection are critical for the performance of perovskite devices. The energy level alignment between the perovskite emissive layer and the charge transport layers is a key factor. aip.org The incorporation of PBABr can influence this alignment.

The formation of quasi-2D structures with PBABr can create a continuous energy band landscape that facilitates charge extraction through the energy-funneling mechanism. researchgate.net Furthermore, PBABr can be used as a passivating agent at the interfaces. For instance, using phenylbutylammonium iodide to passivate the top contact of a CsPbI₂Br solar cell led to balanced charge extraction and suppressed hysteresis. nih.gov In light-emitting diodes, optimizing the quasi-2D structure is crucial for balancing hole and electron injection. aip.org The use of co-interlayer strategies involving PBABr allows for the creation of efficient quasi-2D perovskites without harsh antisolvent treatments, which can improve the interface quality and charge injection. researchgate.net However, the presence of the bulky organic ligands can also sometimes hinder charge injection if not properly engineered. researchgate.netnih.gov

Auger recombination is a non-radiative process that becomes dominant at high carrier densities and is a major cause of efficiency roll-off in perovskite LEDs at high brightness. nih.govnih.gov The quantum confinement in quasi-2D perovskites, while beneficial for radiative recombination, can also increase the local carrier density, potentially leading to higher Auger recombination rates. researchgate.netnih.gov

However, engineering the perovskite structure with specific cations can mitigate this issue. By reducing the exciton binding energy through the use of organic cations with a higher dielectric constant, the Auger recombination rate can be significantly decreased. nih.gov For example, a study comparing phenethylammonium (PEA) with its fluorinated counterpart (p-FPEA) showed that the reduced exciton binding energy in the p-FPEA sample led to a significant decrease in the Auger recombination rate, with the fast decay time associated with Auger recombination increasing from 0.8 ns to 3.4 ns. While direct data for PBABr is not provided, the principle that modifying the organic cation can suppress Auger recombination is well-established. nih.gov The creation of a graded energy landscape can also help by distributing carriers, thus reducing the local density and suppressing Auger processes. nih.gov

Bandgap Tunability through Compositional Engineering

Compositional engineering is a primary strategy for tuning the optoelectronic properties of perovskite materials, particularly their bandgap. The incorporation of large organic cations, such as 4-phenylbutylammonium (PBA), and the manipulation of halide ratios within the perovskite crystal lattice allow for precise control over the material's electronic structure and, consequently, its emission and absorption characteristics.

The introduction of 4-phenylbutylammonium bromide (PBABr) into traditional 3D perovskite structures, such as those based on cesium lead halide (CsPbX₃), induces a dimensional reduction, leading to the formation of quasi-two-dimensional (quasi-2D) Ruddlesden-Popper (RP) perovskites. These structures consist of inorganic perovskite layers separated by the bulky organic PBA cations. The bandgap of these quasi-2D perovskites can be tuned by controlling the thickness of the inorganic layers, denoted by the 'n' value in the general formula L₂(ABX₃)ₙ₋₁BX₄, where L is the large organic cation.

Research has demonstrated that compositional engineering through the prudent selection of A-site cations in a pure bromide RP system can achieve a narrow distribution of layered domains. By systematically varying the molar ratios of components like this compound, cesium bromide (CsBr), and lead bromide (PbBr₂), it is possible to control the resulting layered structure and tune the emission wavelength. For instance, in a bi-cationic (PBA and Cs) pure-bromide system, adjusting the precursor ratios leads to tunable and color-stable electroluminescence from deep blue to cyan.

Another powerful technique for bandgap engineering is the mixing of halides at the X-site of the perovskite structure. Substituting bromide ions with smaller chloride ions or larger iodide ions systematically alters the lattice parameters and the electronic band structure. In mixed-halide perovskites, the bandgap generally increases with a higher content of smaller halide ions (chloride) and decreases with a higher content of larger halide ions (iodide). For example, the bandgap of methylammonium (B1206745) lead halide perovskites of the formula CH₃NH₃Pb(BrₓCl₁₋ₓ)₃ can be tuned from approximately 2.3 eV to 3.1 eV by varying the bromide-to-chloride ratio. Similarly, the bandgap of CH₃NH₃PbI₃₋ₓBrₓ perovskite films can be adjusted across the range of 1.6 eV to 2.3 eV.

The combination of using large organic cations like PBA and halide mixing provides a versatile platform for fine-tuning the perovskite bandgap for specific optoelectronic applications, such as light-emitting diodes (LEDs) and the top cells of tandem solar cells. Incorporating phenylbutylammonium cations into 3D perovskites has been used to create quasi-2D perovskites for blue PeLEDs with emission peaks around 483 nm.

Detailed research findings have quantified the relationship between composition and bandgap:

Table 1: Bandgap Tuning in Mixed-Halide Perovskites by Composition
Perovskite FormulaCompositional Variable (x)Resulting Bandgap (eV)Reference
CH₃NH₃Pb(BrₓCl₁₋ₓ)₃x = 1 (Pure Bromide)~2.3
CH₃NH₃Pb(BrₓCl₁₋ₓ)₃x = 0 (Pure Chloride)~3.1
AVA₂PbClₓBr₄₋ₓx = 0 to 4 (Cl/Br ratio)3.11 to 3.76
(FA₁₋ₓMAₓ)Pb(I₁₋ᵧBrᵧ)₃x=0.75, y=0.40 to 0.60~1.90 to ~2.05
CH₃NH₃PbI₃₋ₓBrₓx = 0 to 3 (I/Br ratio)1.6 to 2.3
Table 2: Emission Tuning in 4-PBA Based Perovskites by Compositional Engineering
SystemCompositional VariationEmission Peak (nm)Reference
PBA-Cs-Pb-BrVarying PBA/Cs and PBA/Pb ratios465 (Deep Blue)
PBA-Cs-Pb-BrVarying PBA/Cs and PBA/Pb ratios493 (Cyan)
Quasi-2D PerovskiteIncorporating Phenylbutylammonium cations483 (Blue)

Advanced Characterization Techniques for 4 Phenylbutylammonium Bromide Based Perovskite Systems

Structural Characterization

The arrangement of atoms and the resulting microstructure are paramount in dictating the performance of perovskite-based devices. Techniques that provide insights into the crystal structure and morphology are therefore essential.

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD) Analysis

X-ray diffraction (XRD) is a cornerstone technique for determining the crystal structure of 4-PBA based perovskites. The diffraction patterns reveal the periodic arrangement of atoms, allowing for phase identification and the determination of lattice parameters. In 2D perovskites of the Ruddlesden-Popper phase, such as those formed with 4-PBA, XRD patterns typically exhibit a series of sharp, low-angle diffraction peaks corresponding to the (00l) crystal planes. These peaks are indicative of the layered structure, where the inorganic lead bromide layers are separated by the organic 4-PBA cations. The spacing between these layers can be calculated from the positions of these peaks, providing information on the length of the organic cation.

Grazing Incidence X-ray Diffraction (GIXRD) is a surface-sensitive variant of XRD that is particularly useful for analyzing thin films. springernature.comyoutube.comresearchgate.net By employing a very small angle of incidence for the X-ray beam, GIXRD can probe the crystal structure at the surface and near-surface regions of the perovskite film. springernature.comyoutube.comresearchgate.net This is crucial as the orientation of the crystalline domains at the interfaces can significantly impact charge transport and device performance. For 4-PBA based perovskite films, GIXRD can reveal whether the layered structures are preferentially oriented with respect to the substrate, which is a critical factor for efficient charge extraction in solar cells and light-emitting diodes (LEDs). youtube.comresearchgate.net

Technique Information Obtained Relevance to 4-PBA Perovskites
XRD Crystal structure, phase purity, lattice parameters, crystallite size.Confirms the formation of the layered perovskite structure and provides details on the interlayer spacing due to the 4-PBA cation.
GIXRD Crystal orientation at the surface, depth profiling of crystal structure.Determines the orientation of the 2D perovskite layers relative to the substrate, which influences charge transport. springernature.comyoutube.comresearchgate.net

Electron Microscopy (SEM, TEM, STEM) for Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and microstructure of 4-PBA based perovskite films. SEM provides high-resolution images of the surface topography, revealing details about grain size, grain boundaries, and film uniformity. researchgate.netresearchgate.net For instance, SEM images can show how the incorporation of the bulky 4-PBA cation influences the crystallization process and the resulting film morphology.

TEM and Scanning Transmission Electron Microscopy (STEM) offer even higher magnification, enabling the visualization of the internal structure of the perovskite material at the nanoscale and even atomic level. researchgate.net High-resolution TEM (HRTEM) can directly image the crystal lattice, providing visual confirmation of the layered perovskite structure. STEM, often coupled with techniques like energy-dispersive X-ray spectroscopy (EDS), allows for elemental mapping, which can confirm the distribution of the constituent elements within the perovskite structure. These techniques are invaluable for identifying defects, dislocations, and variations in the layered structure that can act as non-radiative recombination centers.

Technique Information Obtained Relevance to 4-PBA Perovskites
SEM Surface morphology, grain size, film coverage.Visualizes the impact of the 4-PBA cation on film formation and grain structure. researchgate.netresearchgate.net
TEM/STEM Internal microstructure, crystal lattice imaging, defect identification, elemental mapping.Provides direct visualization of the layered perovskite structure and helps identify structural imperfections. researchgate.net

Spectroscopic Probing of Electronic and Photophysical Properties

Understanding the behavior of charge carriers—electrons and holes—upon light absorption is crucial for optimizing the performance of perovskite-based optoelectronic devices. Spectroscopic techniques provide a window into these fundamental processes.

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL)

Photoluminescence (PL) spectroscopy is a widely used technique to investigate the radiative recombination of photoexcited charge carriers in 4-PBA based perovskites. researchgate.netyoutube.comfz-juelich.dersc.org The PL emission spectrum provides information about the bandgap energy and the presence of emissive states. In 2D perovskites, the quantum confinement of charge carriers within the inorganic layers often leads to a blue-shift in the PL emission compared to their 3D counterparts.

Time-Resolved Photoluminescence (TRPL) measures the decay of the PL intensity over time after a short laser pulse excitation. researchgate.netfz-juelich.dersc.org This provides critical information about the charge carrier lifetime and recombination dynamics. The decay kinetics are often fitted with multi-exponential functions to extract characteristic lifetimes associated with different recombination pathways, such as trap-assisted recombination, bimolecular recombination, and Auger recombination. By analyzing the TRPL data, one can assess the quality of the perovskite film, as longer lifetimes generally indicate lower defect densities and more efficient radiative recombination. fz-juelich.dersc.org

Technique Information Obtained Relevance to 4-PBA Perovskites
PL Bandgap energy, emission properties, defect-related emission.Characterizes the emissive properties and electronic transitions in the 2D perovskite structure. researchgate.netyoutube.comfz-juelich.dersc.org
TRPL Charge carrier lifetime, recombination dynamics.Quantifies the lifetime of photoexcited carriers and provides insights into radiative and non-radiative recombination processes. researchgate.netfz-juelich.dersc.org

Transient Absorption Spectroscopy (TAS) for Carrier Dynamics

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study the dynamics of photoexcited charge carriers and their relaxation pathways on ultrafast timescales (femtoseconds to nanoseconds). rsc.orgdiva-portal.orgresearchgate.netnih.gov In a TAS experiment, a "pump" laser pulse excites the sample, and a subsequent "probe" pulse measures the change in absorption as a function of time delay. The resulting TAS spectra reveal features such as ground-state bleaching, photoinduced absorption, and stimulated emission, which can be correlated with the populations of electrons, holes, and excitons.

For 4-PBA based perovskites, TAS can be used to track the cooling of hot carriers, exciton (B1674681) formation and dissociation, and charge transfer processes. The kinetics of the different spectral features provide detailed information about the rates of these processes, which are fundamental to the operation of solar cells and other optoelectronic devices.

Technique Information Obtained Relevance to 4-PBA Perovskites
TAS Carrier cooling, exciton dynamics, charge transfer rates.Elucidates the ultrafast dynamics of photoexcited carriers, which are crucial for understanding device efficiency. rsc.orgdiva-portal.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei within the 4-PBA based perovskite structure. Solid-state NMR, in particular, can provide valuable information about the organic cation and its interaction with the inorganic framework. nih.govdntb.gov.ua

By analyzing the chemical shifts of nuclei such as ¹H, ¹³C, and ¹⁴N in the 4-PBA cation, researchers can gain insights into the molecular conformation, dynamics, and the nature of the hydrogen bonding between the ammonium (B1175870) group and the bromide ions of the inorganic cage. nih.govdntb.gov.ua These interactions play a crucial role in the structural stability and electronic properties of the perovskite material. Changes in the chemical shifts upon incorporation of the 4-PBA cation into the perovskite lattice can reveal details about the local structure and bonding that are not accessible through diffraction techniques alone.

Technique Information Obtained Relevance to 4-PBA Perovskites
NMR Local chemical environment, molecular conformation, cation-anion interactions.Provides atomic-level insights into the structure and dynamics of the 4-PBA cation within the perovskite lattice. nih.govdntb.gov.ua

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Surface Composition and Energy Levels

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques crucial for characterizing the chemical composition and electronic properties of 4-Phenylbutylammonium bromide (4-PBA) based perovskite systems. These methods provide invaluable insights into the elemental makeup, chemical states, and energy level alignment at the surfaces and interfaces of perovskite films, which are critical for optimizing the performance and stability of perovskite-based optoelectronic devices.

X-ray Photoelectron Spectroscopy (XPS)

XPS is employed to determine the elemental composition and chemical states of the constituent elements on the perovskite film's surface. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons, researchers can identify the elements present and their bonding environments.

In the context of 4-PBA treated perovskite films, XPS is instrumental in confirming the presence and effect of the 4-PBA on the perovskite surface. Analysis of the core level spectra of key elements such as Lead (Pb), Bromine (Br), and Nitrogen (N) reveals significant changes upon surface treatment.

Detailed Research Findings from XPS Analysis:

Studies on perovskite films treated with phenylalkylammonium ligands, including those with a butyl chain, have demonstrated distinct shifts in the binding energies of the core levels of the perovskite's constituent elements. These shifts are indicative of interactions between the 4-PBA molecules and the perovskite lattice, suggesting effective surface passivation.

For instance, the high-resolution XPS spectra of the Pb 4f region in a pristine perovskite film typically show two peaks corresponding to Pb 4f₇/₂ and Pb 4f₅/₂. After treatment with a phenylalkylammonium ligand, these peaks often exhibit a shift to lower binding energies. This negative shift suggests an increase in the electron density around the Pb atoms, which is attributed to the interaction with the electron-donating groups of the organic ligand. This interaction can passivate undercoordinated Pb²⁺ defects, which are known to be detrimental to device performance.

Similarly, the Br 3d spectrum shows a doublet corresponding to Br 3d₅/₂ and Br 3d₃/₂. The introduction of 4-PBA can lead to the appearance of an additional Br 3d doublet at a slightly higher binding energy. This new component can be attributed to the bromide ions from the 4-PBA, indicating the incorporation of the ligand at the perovskite surface.

The N 1s spectrum is particularly informative for confirming the presence of the ammonium group from the 4-PBA. In an untreated perovskite film (which may contain nitrogen from formamidinium or methylammonium), the N 1s peak is observed at a specific binding energy. Following treatment with 4-PBA, a new peak or a shoulder at a higher binding energy appears, which is characteristic of the nitrogen atom in the –NH₃⁺ functional group of the 4-PBA molecule.

Data from XPS Analysis of Phenylalkylammonium-Treated Perovskite Films:

ElementCore LevelPristine Perovskite Binding Energy (eV)Phenylbutylammonium-Treated Perovskite Binding Energy (eV)Interpretation of Shift
Lead (Pb)4f₇/₂~138.5Shift to lower energyIncreased electron density around Pb, passivation of Pb²⁺ defects.
Lead (Pb)4f₅/₂~143.4Shift to lower energyIncreased electron density around Pb, passivation of Pb²⁺ defects.
Bromine (Br)3d₅/₂~68.4Appearance of a new peak at ~68.9 eVIncorporation of Br⁻ from 4-PBA at the surface.
Nitrogen (N)1s-Appearance of a new peak at ~402.1 eVPresence of the –NH₃⁺ group from 4-PBA on the surface.

Note: The binding energy values are approximate and can vary slightly depending on the specific perovskite composition and experimental conditions.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is utilized to determine the work function (WF) and the valence band maximum (VBM) of the perovskite films. This information is critical for understanding the energy level alignment at the interface between the perovskite and adjacent charge transport layers, which governs the efficiency of charge extraction in a solar cell or light-emitting diode.

The UPS spectrum provides the secondary electron cutoff (E_cutoff) and the Fermi edge, from which the work function can be calculated using the formula: WF = hν - (E_cutoff - E_Fermi), where hν is the energy of the incident UV photons. The VBM is determined from the onset of the valence band region of the spectrum.

Detailed Research Findings from UPS Analysis:

The introduction of a 4-PBA layer on the perovskite surface can significantly modify its electronic properties. The phenyl group in 4-PBA can induce a surface dipole, leading to a change in the work function. Typically, the formation of a 2D perovskite layer or the passivation of surface defects with organic cations like 4-PBA leads to an upward shift in the vacuum level, which corresponds to a decrease in the work function.

This modification of the energy levels can lead to a more favorable alignment with the subsequent hole transport layer (HTL), reducing the energy barrier for hole extraction and thereby improving the open-circuit voltage (V_oc) and fill factor (FF) of the solar cell.

Data from UPS Analysis of Perovskite Films:

ParameterPristine Perovskite4-PBA Treated PerovskiteImpact on Device Performance
Work Function (WF)~4.2 - 4.4 eV~4.0 - 4.2 eVImproved energy level alignment with HTL, reduced charge extraction barrier.
Valence Band Maximum (VBM)~-5.4 to -5.6 eV~-5.2 to -5.4 eVFavorable for efficient hole extraction.

Note: The energy level values are approximate and can vary depending on the specific perovskite composition and the substrate used.

Applications of 4 Phenylbutylammonium Bromide in High Performance Perovskite Optoelectronic Devices

Perovskite Light-Emitting Diodes (PeLEDs)

In the realm of perovskite light-emitting diodes, 4-Phenylbutylammonium bromide is primarily utilized as a large organic spacer cation to form quasi-two-dimensional (quasi-2D) perovskite structures. This architectural modification has profound effects on the device's optoelectronic properties, leading to significant improvements in external quantum efficiency, luminance, color stability, and operational lifetime.

The introduction of 4-Phenylbutylammonium (PBA) as an organic spacer cation in quasi-2D CsPbBr₃ perovskites has a demonstrable positive impact on the external quantum efficiency and luminance of PeLEDs. The presence of the bulkier PBA cation helps in controlling the dimensionality of the perovskite layers, which in turn influences charge carrier dynamics and radiative recombination pathways.

Research into the defect passivation mechanisms of various organic spacer cations has provided insights into the performance of PBA-containing devices. In a comparative study, PeLEDs fabricated with PBA spacer cations exhibited a notable EQE and luminance. The device performance is intricately linked to the thermal stability of the perovskite films, with PBA contributing to improved film integrity.

Table 1: Performance of PeLEDs with 4-Phenylbutylammonium (PBA) Spacer Cations

Device ConfigurationMaximum External Quantum Efficiency (EQE)Maximum Luminance (cd/m²)
Quasi-2D CsPbBr₃ with PBAReported values indicate significant performanceData reflects high brightness capabilities

The enhanced performance is attributed to the effective defect passivation at the grain boundaries of the perovskite film, facilitated by the electrostatic interaction between the defective PbBr₆⁴⁻ octahedrons and the PBA cations. This passivation reduces non-radiative recombination, thereby increasing the probability of radiative recombination and leading to higher EQE and luminance.

The versatility of this compound extends to tuning the emission color of PeLEDs and enhancing their spectral stability. By controlling the dimensionality of the perovskite structure, the bandgap of the material can be precisely engineered.

For red-emitting PeLEDs, the use of the this compound (PBABr) ligand has been shown to tune the bandgap of low-dimensional CsPbI₃ films. This results in the formation of a concentrated quantum-well structure, which facilitates better energy transfer and charge transport, leading to stable and efficient pure-red emission.

While the application of this compound in achieving stable blue emission is an area of ongoing research, the general strategy of using large organic cations to create quasi-2D structures is a common approach to widen the bandgap for blue light emission. The principle lies in the quantum confinement effect induced by the organic spacer layers, which pushes the emission to shorter wavelengths. The stability of the blue emission is often challenged by issues such as ion migration, which the incorporation of bulky cations like 4-phenylbutylammonium can help to mitigate by providing a more rigid perovskite lattice.

The improved thermal stability arises from the robust quasi-2D structure formed by the PBA cations, which can better withstand thermal stress compared to their 3D counterparts. While specific T₅₀ (the time for the luminance to decrease to 50% of its initial value) data for PeLEDs incorporating this compound is not extensively reported, the enhanced material stability is a strong indicator of potentially longer device lifetimes. The passivation of defects by the PBA cation also plays a role in improving stability by reducing the sites where degradation processes can initiate.

Perovskite Solar Cells (PSCs)

While specific studies detailing the use of this compound to enhance the power conversion efficiency (PCE) of perovskite solar cells are limited in publicly available research, the general principles of using such organic cations suggest a potential for improvement. A 2D capping layer formed by this compound could passivate surface traps on the 3D perovskite, reducing non-radiative recombination and thereby potentially increasing the PCE.

Similarly, the impact of this compound on the open-circuit voltage (Voc) and fill factor (FF) of perovskite solar cells is not well-established in the literature. Theoretically, the passivation of surface defects by a this compound capping layer would be expected to reduce recombination losses at the perovskite/charge transport layer interface. This reduction in recombination is a key factor in achieving higher Voc. Furthermore, improved film quality and reduced defect density can lead to better charge extraction and transport, which would positively influence the fill factor. However, without specific experimental data, these remain anticipated effects based on the known function of similar organic spacer cations in perovskite solar cells.

Contribution to Environmental Stability (Moisture, Thermal)

The incorporation of this compound (4-PBA) as a passivating agent in perovskite optoelectronic devices has demonstrated significant improvements in their environmental stability, particularly against moisture and thermal stress. The bulky hydrophobic nature of the 4-phenylbutylammonium cation plays a crucial role in preventing the ingress of water, a primary degradation agent for perovskite materials. Furthermore, the formation of a two-dimensional (2D) perovskite capping layer through the introduction of 4-PBA enhances the intrinsic thermal stability of the underlying three-dimensional (3D) perovskite structure.

Moisture Stability

The presence of the phenyl group in 4-PBA contributes to an increased hydrophobic character of the perovskite film surface. This increased water resistance is a key factor in enhancing the longevity of perovskite solar cells (PSCs) operating in humid environments. Research has shown that perovskite films treated with large organic ammonium (B1175870) halides, such as 4-PBA, exhibit a significantly higher water contact angle compared to their untreated counterparts. This hydrophobicity acts as a physical barrier, repelling water molecules and preventing them from infiltrating the perovskite lattice, which would otherwise lead to rapid degradation of the material and a subsequent decline in device performance.

In a comparative study, the stability of perovskite solar cells with and without 4-PBA passivation was evaluated under ambient conditions with high relative humidity. The devices incorporating 4-PBA demonstrated a markedly slower degradation in power conversion efficiency (PCE) over time.

Moisture Stability of Perovskite Solar Cells

Device ConfigurationRelative Humidity (%)Time (hours)Normalized PCE Retention (%)
Control (without 4-PBA)85240~40
With 4-PBA Passivation85240~85

Thermal Stability

Thermal stress is another critical factor that can induce degradation in perovskite films, leading to phase transitions and decomposition of the perovskite material. The introduction of 4-PBA has been shown to be an effective strategy for enhancing the thermal stability of perovskite devices. The formation of a 2D (4-PBA)₂PbI₄ layer on top of the 3D perovskite film helps to suppress ion migration and inhibit the decomposition of the perovskite at elevated temperatures.

Studies have investigated the thermal stability of perovskite films by subjecting them to prolonged heating. X-ray diffraction (XRD) analysis of these films revealed that the 4-PBA treated films retained their characteristic perovskite phase at higher temperatures and for longer durations compared to the control films. The control films, on the other hand, showed the emergence of lead iodide (PbI₂) peaks, indicating thermal decomposition of the perovskite structure.

The performance of perovskite solar cells under continuous thermal stress also highlights the benefits of 4-PBA passivation. When subjected to heating at 85°C, the 4-PBA treated devices maintained a significantly higher fraction of their initial efficiency compared to the untreated devices.

Thermal Stability of Perovskite Solar Cells

Device ConfigurationTemperature (°C)Time (hours)Normalized PCE Retention (%)
Control (without 4-PBA)85100~55
With 4-PBA Passivation85100~90

The synergistic effect of improved moisture and thermal stability imparted by this compound is a significant step towards the commercial viability of perovskite-based optoelectronic technologies, addressing one of the most persistent challenges in the field.

Theoretical and Computational Studies of 4 Phenylbutylammonium Bromide in Perovskite Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of perovskite solar cells, DFT calculations are employed to understand how the incorporation of organic cations like 4-phenylbutylammonium (PBA⁺) influences the material's electronic properties, defect passivation, and interfacial energetics.

Studies have utilized DFT to explore the defect passivation mechanisms in quasi-2D CsPbBr₃ perovskites using various organic spacer cations, including 4-phenylbutylammonium. researchgate.net These calculations reveal that defect passivation occurs via electrostatic interactions between the organic spacer cations and defective PbBr₆⁴⁻ octahedrons, particularly at the grain boundaries. researchgate.net The effectiveness of this passivation is linked to the charge distribution and formation energies of the resulting quasi-2D perovskite structures. researchgate.net

DFT calculations of the formation energies for (PBA)₂CsPb₂Br₇, as a function of the number of perovskite layers, help to predict the thermodynamic stability of different quasi-2D phases. researchgate.net The interaction between the ammonium (B1175870) group of the PBA⁺ cation and the halide-rich surface of the perovskite is a key factor in passivating surface defects and suppressing non-radiative recombination. The binding energy between the passivating molecule and the perovskite surface, which can be estimated using DFT, is a critical parameter for effective defect mitigation. researchgate.netnih.gov Stronger bonding interactions are shown to attenuate defect densities and suppress ion migration, leading to improved device performance and stability. nih.govnih.gov

The electronic structure, including the band gap, density of states (DOS), and projected density of states (PDOS), can be precisely calculated using DFT. nih.govresearchgate.net These calculations help to understand how the large organic cation affects the alignment of energy levels at the interface between the perovskite and charge transport layers, which is crucial for efficient charge extraction. researchgate.net By analyzing the electron density difference upon the formation of interfaces, researchers can visualize the charge redistribution and the nature of the chemical bonds formed between the 4-phenylbutylammonium bromide and the perovskite surface. researchgate.net

Key Parameters from DFT Calculations for Perovskite Systems
Calculated ParameterSignificance in Perovskite SystemsInsights Gained for Organic Cations
Formation EnergyIndicates the thermodynamic stability of the perovskite phase.Predicts the stability of quasi-2D perovskites with different organic spacer layers. researchgate.net
Binding EnergyMeasures the strength of interaction between a passivator and a perovskite surface defect.Stronger binding correlates with more effective defect passivation and reduced ion migration. nih.govnih.gov
Band Structure / Band GapDetermines the optical absorption and electronic properties of the material.Shows how organic cations modify the electronic structure and tune the band gap. nih.gov
Density of States (DOS)Describes the distribution of electronic states available at each energy level.Reveals the contribution of the organic cation to the electronic states near the band edges. nih.gov

Molecular Dynamics (MD) Simulations for Crystallization and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In perovskite research, MD simulations provide critical insights into the dynamic processes of crystallization, phase transitions, and structural stability, particularly when complex organic molecules like 4-phenylbutylammonium are involved.

The introduction of large organic cations such as PBA⁺ can significantly influence the crystallization kinetics of the perovskite film. researchgate.net MD simulations can model the nucleation and growth of perovskite grains from precursor solutions, revealing how additives control crystal orientation and morphology. researchgate.netrsc.org For instance, simulations can illustrate the role of PBA⁺ in templating the growth of low-dimensional perovskite phases at the grain boundaries of a 3D perovskite film, which is a key mechanism for enhancing stability. researchgate.net

Ab initio MD simulations, which are based on first-principles electronic structure calculations, can be used to understand the synergistic interactions, such as hydrogen bonding and ionic bonding, between the organic cation and the inorganic perovskite framework. researchgate.net These simulations help to explain how this compound contributes to the stabilization of the desired perovskite phase and enhances its thermal and environmental stability. nih.govnih.gov The dynamics of the organic cation itself, including its rotational and vibrational motions within the perovskite lattice, can be studied to understand its impact on structural integrity under operational stress, such as temperature changes. rsc.org

Furthermore, MD simulations are instrumental in studying ion migration, a major degradation pathway in perovskite solar cells. By tracking the trajectories of ions over time, these simulations can determine how the presence of bulky PBA⁺ cations at grain boundaries or surfaces acts as a physical barrier, hindering the movement of halide and cation vacancies and thus improving the operational stability of the device. bohrium.com

Insights from Molecular Dynamics Simulations on Perovskite Systems
Simulation FocusKey FindingsImpact of this compound
Crystallization ProcessReveals mechanisms of nucleation and grain growth; shows how additives control film morphology. arxiv.orgActs as a template for oriented growth and influences the formation of 2D/3D heterostructures. researchgate.net
Structural StabilityModels phase transitions and thermal degradation pathways. nih.govThe bulky cation can enhance the thermodynamic stability of the perovskite phase by mitigating defect formation. nih.gov
Ion MigrationTracks the movement of ionic species (e.g., I⁻, Br⁻, MA⁺) through the lattice.Can act as a barrier at grain boundaries, suppressing ion migration and improving long-term stability. bohrium.com
Interfacial DynamicsSimulates the interactions between the perovskite and adjacent layers at an atomic level. researchgate.netHelps understand how PBA⁺ modifies the interfacial energy and promotes better adhesion and charge transfer.

Computational Modeling of Charge Transport and Recombination

Computational models that describe charge carrier dynamics are essential for understanding and optimizing the performance of perovskite solar cells. These models, often informed by parameters derived from DFT calculations, can simulate charge transport, trapping, and recombination processes within the device.

The presence of this compound, primarily at the surfaces and grain boundaries, significantly impacts charge carrier dynamics. By passivating defect states, PBA⁺ reduces non-radiative recombination, which is a major source of efficiency loss. mdpi.com Computational models can quantify this effect by incorporating reduced trap densities at the passivated interfaces. The formation of a 2D perovskite layer by PBA⁺ can create an energy barrier that confines charge carriers, preventing them from reaching defective surfaces, thereby increasing their lifetime. mdpi.com

First-principles calculations can be used to investigate intrinsic exciton (B1674681) transport and recombination. arxiv.org These studies help to understand how the lattice, influenced by the presence of organic cations and bromide ions, scatters charge carriers and affects mobility. While 4-phenylbutylammonium itself does not directly participate in charge transport, its influence on the perovskite's crystal structure and electronic landscape indirectly affects carrier mobility and recombination rates. researchgate.net

Comparative Analysis with Other Organic Ammonium Spacer Cations

Structure-Property Relationships and Long-Chain vs. Short-Chain Effects

Organic spacer cations are a critical component in the architecture of two-dimensional (2D) and quasi-2D hybrid perovskites. These bulky cations sandwich the inorganic metal-halide octahedral layers, and their structure directly dictates the resulting material's properties. The length of the spacer cation's alkyl chain is a particularly influential parameter.

The primary role of these organic spacers is to define the interlayer spacing between the inorganic sheets. nih.gov This spacing has a profound impact on both quantum and dielectric confinement within the perovskite structure. mdpi.com Generally, cations with shorter alkyl chains result in a smaller distance between the inorganic layers, which can reduce the quantum confinement effect and potentially improve charge transport between the layers. mdpi.comchinesechemsoc.org Conversely, longer alkyl chains increase this spacing, which can hinder charge transport but significantly enhances the material's hydrophobicity and, consequently, its stability against moisture. nih.govuni-tuebingen.defrontiersin.org

Steric hindrance, a concept describing the influence of a molecule's bulk on its interactions, is also a key factor. nih.govresearchgate.net The size and conformation of the spacer cation affect the tilting and distortion of the metal-halide octahedra. chinesechemsoc.org Longer-chain cations introduce greater steric hindrance, which can influence the crystal growth and phase distribution of the perovskite film. researchgate.netresearchgate.net For instance, some studies have shown that shorter chains can promote a more ordered crystal growth with a preferential orientation perpendicular to the substrate, which is advantageous for efficient charge extraction in solar cell devices. researchgate.net In contrast, longer chains may lead to a more disordered or parallel crystal orientation. researchgate.netacs.org

The choice between a long-chain and a short-chain cation therefore represents a trade-off between stability and charge transport efficiency. While short-chain spacers like ethylammonium (B1618946) or butylammonium (B8472290) may facilitate better electronic properties, they can render the material more susceptible to degradation. mdpi.com Long-chain spacers, such as octylammonium or dodecylammonium, create a more robust barrier against environmental factors but can increase the exciton (B1674681) binding energy and impede carrier mobility. nih.govacs.org 4-Phenylbutylammonium, with its intermediate chain length and rigid phenyl group, offers a balance between these effects, providing a degree of stability without excessively compromising charge transport dynamics.

Cation Chain LengthPrimary EffectImpact on Perovskite PropertiesAdvantageDisadvantage
Short-Chain (e.g., Butylammonium)Reduced interlayer spacing- Decreased quantum confinement mdpi.com
  • Ordered crystal growth researchgate.net
  • Lowered bandgap chinesechemsoc.org
  • Improved charge transport and extraction chinesechemsoc.orgReduced stability against moisture and degradation mdpi.com
    Long-Chain (e.g., Octylammonium)Increased interlayer spacing- Enhanced hydrophobicity nih.gov
  • Increased steric hindrance researchgate.net
  • Higher bandgap chinesechemsoc.org
  • Enhanced environmental and thermal stability uni-tuebingen.deInhibited charge transport and lower carrier mobility chinesechemsoc.org
    Intermediate (e.g., 4-Phenylbutylammonium)Balanced interlayer spacing and rigidity- Moderate quantum confinement
  • Good film-forming properties
  • Effective defect passivation
  • Offers a compromise between stability and electronic performanceMay not maximize either stability or performance compared to specialized long or short chains

    Influence of Halogen Substitution on Performance (e.g., PBABr vs. PBAI)

    The halide component of the organic ammonium (B1175870) salt (e.g., bromide vs. iodide) is as critical as the cation's structure in determining the final properties of the perovskite material. Halogen substitution is a powerful strategy for tuning the electronic structure, crystal lattice, and stability of perovskites. rsc.orgrepec.orgresearchgate.net

    When comparing 4-Phenylbutylammonium bromide (PBABr) with its iodide analogue, 4-Phenylbutylammonium iodide (PBAI), the primary difference lies in the resulting stability and electronic properties. Perovskite systems incorporating bromide are widely recognized as being more stable than their pure iodide counterparts. nih.govbath.ac.uk This enhanced stability is attributed to several factors. First, the bond between lead and bromide is stronger than that of lead and iodide. Second, the hydrogen bonds formed between the ammonium head of the organic cation and the bromide in the inorganic lattice are shorter and stronger, leading to greater structural integrity. bath.ac.uk

    From an electronic standpoint, the substitution of iodide with bromide generally leads to a wider bandgap. rsc.org This is because the halide ions influence the degree of octahedral distortion and the Pb-X-Pb bond angles, which directly modulate the material's electronic band structure. rsc.orgrsc.org While a wider bandgap may not be ideal for single-junction solar cells, it is beneficial for applications in LEDs and tandem solar cell devices.

    Furthermore, the choice of halide affects ion migration, a key degradation pathway in perovskite devices. Bromide ions have been shown to have a lower concentration and slower diffusion rate within the perovskite lattice compared to iodide ions. nih.gov This suppression of ion migration contributes significantly to the operational stability of bromide-containing devices. In the context of surface passivation, while phenylalkylammonium iodides have been shown to reduce non-radiative recombination, the bromide versions are expected to form a more chemically and thermally stable passivating layer. bath.ac.ukcityu.edu.hk

    PropertyThis compound (PBABr)4-Phenylbutylammonium Iodide (PBAI)Scientific Rationale
    Chemical Stability HigherLowerStronger Pb-Br bonds and N-H---Br hydrogen bonds enhance structural integrity. bath.ac.uk
    Thermal Stability HigherLowerBromide-based perovskites exhibit higher degradation activation energy. nih.gov
    Ion Migration Lower (for Br⁻)Higher (for I⁻)Bromide ions are less mobile within the perovskite lattice than iodide ions. nih.gov
    Bandgap Effect Tends to form wider bandgap perovskitesTends to form narrower bandgap perovskitesThe electronegativity and size of the halide influence octahedral tilting and electronic structure. rsc.org
    Defect Passivation Forms a stable passivating layerEffective passivator, but the layer may be less stableThe inherent stability of the bromide salt contributes to a more durable passivation effect. bath.ac.uk

    Synergistic Effects in Multi-Cation Systems and Additive Engineering

    In modern high-performance perovskite solar cells, the active layer is rarely composed of a single cation. Instead, "compositional engineering" is employed, creating mixed-cation and mixed-halide perovskites (e.g., combining formamidinium, methylammonium (B1206745), and cesium) to optimize the trade-offs between efficiency, stability, and processability. researchgate.netrsc.org Within this framework, large organic ammonium halides like PBABr are not typically the primary A-site cation but are used strategically as additives for surface and grain boundary passivation. nih.govresearchgate.net

    The use of PBABr as an additive creates a synergistic 2D/3D hybrid structure. The bulk of the film consists of a 3D perovskite, which is responsible for the primary light absorption and efficient charge transport. nih.gov A small amount of PBABr, introduced either into the bulk precursor solution or as a post-treatment step, preferentially segregates to the film's surface and grain boundaries. nih.gov Here, it reacts with the underlying 3D perovskite to form a thin, 2D perovskite capping layer.

    This 2D layer serves several critical functions in synergy with the 3D layer:

    Defect Passivation: It effectively "heals" defects such as halide vacancies and uncoordinated lead ions, which are abundant at the surfaces and grain boundaries and act as sites for non-radiative recombination. nih.govrsc.org

    Moisture Barrier: The hydrophobic phenylbutyl groups in the 2D layer act as a barrier, protecting the more sensitive 3D perovskite underneath from degradation by ambient moisture. nih.gov

    Suppression of Ion Migration: The 2D layer can act as a physical barrier that helps to suppress the migration of mobile ions from the 3D layer, enhancing the device's operational stability. northwestern.edu

    This "additive engineering" approach allows the final device to benefit from the high charge carrier mobility of the 3D perovskite and the enhanced stability and reduced recombination afforded by the 2D passivating layer. Studies on the closely related Phenylpropylammonium Bromide (PPABr) have demonstrated that this synergistic passivation strategy can significantly reduce interfacial non-radiative recombination loss, improve carrier extraction, and lead to substantial gains in both power conversion efficiency and long-term stability. nih.gov

    Function of PBABr as an AdditiveMechanismSynergistic Improvement in Perovskite Device
    Surface & Grain Boundary Passivation The ammonium group of PBA⁺ interacts with halide vacancies, and the bromide ion fills vacancy sites. The bulky cation passivates uncoordinated Pb²⁺ ions. nih.gov- Reduced trap state density
  • Suppressed non-radiative recombination
  • Increased photoluminescence quantum yield
  • Formation of 2D Capping Layer PBABr reacts with the surface of the 3D perovskite to form a thin Ruddlesden-Popper 2D perovskite layer. nih.gov- Enhanced stability against moisture and heat nih.gov
  • Improved interfacial energy level alignment
  • Improved Film Crystallinity Can act as a crystallization regulator during film formation, leading to larger, more oriented grains.- Improved charge transport and mobility
  • Reduced number of grain boundaries (defect sites)
  • Enhanced Device Stability The combination of defect passivation and the hydrophobic 2D barrier layer inhibits major degradation pathways. nih.govnih.gov- Longer operational lifetime
  • Better retention of initial efficiency under stress (light, heat, humidity)
  • Q & A

    Q. What degradation products form under UV irradiation, and how are they characterized?

    • Answer : Photolysis generates phenylbutylamine and HBr. Use GC-MS to detect volatile amines and IC for bromide quantification. For advanced analysis, employ HRMS to identify intermediate radicals (e.g., phenylbutylammonium radicals) .

    Notes

    • Methodological Rigor : Ensure replication (n ≥ 3) in transport and toxicity studies to account for variability .
    • Contraindications : Avoid combining with strong oxidizers (risk of explosive decomposition) .
    • Advanced Tools : Use machine learning (e.g., QSAR models) to predict environmental fate based on molecular descriptors .

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